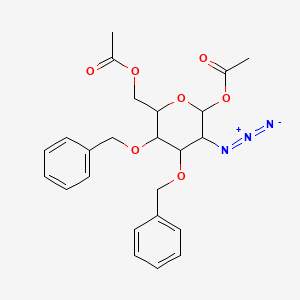

2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate

Descripción

Propiedades

IUPAC Name |

[6-acetyloxy-5-azido-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O7/c1-16(28)30-15-20-22(31-13-18-9-5-3-6-10-18)23(32-14-19-11-7-4-8-12-19)21(26-27-25)24(34-20)33-17(2)29/h3-12,20-24H,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNIPGXHEHYFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Trifluoroacetic Acid-Catalyzed Acetylation

A high-yield industrial synthesis begins with 1,6-anhydro-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose. The process involves:

-

Reagents : Acetic anhydride (6.76 kg per 1.65 kg substrate) and trifluoroacetic acid (740 g) in toluene.

-

Conditions : Initial exothermic reaction (18–22°C), followed by heating to 50°C for 6 hours.

-

Workup : Concentration under reduced pressure and crystallization from ethanol-water.

This method leverages trifluoroacetic acid’s dual role as a catalyst and proton source, ensuring complete acetylation at the 1- and 6-positions while preserving the azide and benzyl groups.

Enzymatic and Biotechnological Approaches

Enzymatic Glycosylation

A less conventional route employs glucose isomerase and glucose-6-phosphate dehydrogenase to functionalize D-glucopyranose precursors:

-

Steps :

-

Enzymatic phosphorylation at C6.

-

Benzylation at C3/C4 using benzyl chloride.

-

Chemoenzymatic azide introduction at C2.

-

Acetylation at C1/C6 using lipases.

-

While scalable, this method requires genetic engineering of microbial hosts (e.g., E. coli) to overexpress pathway enzymes, increasing complexity.

Alternative Routes via Intermediate Modifications

Glycal Nitrosochlorination

Adapting a Canadian Journal of Chemistry protocol:

-

Intermediate : 3,4-di-O-acetyl-6-O-toluenesulfonyl-D-glucal.

-

Reagents : Nitrosyl chloride (NOCl) in dichloromethane.

-

Mechanism : Nitrosochlorination at C1/C2, followed by azide displacement of the chloride.

This approach is advantageous for generating α-configured products but requires stringent temperature control.

Tin-Mediated Azidation

A Royal Society of Chemistry method uses stannic chloride (SnCl₄) and trimethylsilyl azide (TMSN₃):

-

Conditions : Anhydrous dichloromethane, 0°C to room temperature.

-

Steps :

-

Activation of the anomeric position with SnCl₄.

-

TMSN₃ addition to form the 1-azido intermediate.

-

Benzylation and acetylation.

-

Comparative Analysis of Methods

Optimization Strategies

Solvent Systems

Protecting Group Compatibility

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.

Reduction: The azido group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or other peroxides.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted glucopyranose derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds with azido groups exhibit significant biological activities:

- Antiviral Properties : Some derivatives have shown promising results against viral infections, including HIV. The azido group facilitates interactions with viral enzymes, potentially inhibiting replication .

- Anticoagulant Activity : The compound may serve as an intermediate in synthesizing anticoagulant agents, contributing to treatments for thromboembolic disorders .

Therapeutic Applications

The therapeutic potential of 2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate extends to:

- Drug Development : Its structure allows for modifications that can lead to new drug candidates targeting various diseases.

- Targeted Delivery Systems : The azide functionality can be utilized in click chemistry for creating targeted delivery systems in drug formulation.

Case Studies and Research Findings

Several studies highlight the applications of this compound in various fields:

Mecanismo De Acción

The compound exerts its effects primarily through its azido group, which can participate in click chemistry reactions, forming stable triazole linkages. This makes it useful in bioconjugation and labeling studies. The phenylmethyl and acetate protecting groups help in controlling the reactivity and solubility of the compound during various synthetic transformations.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 1,6-Di-O-acetyl-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose

- Synonyms: 2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate; 136172-58-2 (CAS RN) .

- Molecular Formula : C₂₈H₃₁N₃O₈ (derived from and ).

- Structure : Features an azido group (-N₃) at C2, benzyl ethers (-O-benzyl) at C3 and C4, and acetyl esters (-O-acetyl) at C1 and C6.

Role in Chemistry: This compound is a key intermediate in carbohydrate synthesis, particularly in the preparation of glycosyl donors for oligosaccharide assembly. The azido group serves as a masked amine for subsequent functionalization, while benzyl and acetyl groups act as protecting groups to direct regioselective reactions .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between the target compound and its analogs:

Key Research Findings

Synthetic Utility: The target compound’s 1,6-diacetate configuration enables selective deprotection at C1 or C6 for glycosidic bond formation . In contrast, 1,6-anhydro derivatives (e.g., ) require harsher conditions (e.g., methanolic HCl) for ring-opening, limiting their versatility .

Functional Group Impact :

- Azido Group : Common across all analogs, it allows for Staudinger or click chemistry to introduce amines or triazoles .

- Fluorine Substitution : Fluorinated analogs () exhibit altered reactivity and improved pharmacokinetic profiles but require specialized synthetic routes .

- Deuterium Labeling : Deuterated versions () retain the parent compound’s reactivity while enabling isotope-based tracking in NMR studies .

Safety Considerations :

Actividad Biológica

2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate is a synthetic carbohydrate derivative that has garnered attention for its potential applications in various fields such as medicinal chemistry, biochemistry, and glycobiology. This compound features an azido group at the 2-position, phenylmethyl protecting groups at the 3 and 4 positions, and acetate groups at the 1 and 6 positions of the glucopyranose ring. These modifications enhance its utility as an intermediate in the synthesis of bioactive molecules and glycoconjugates.

- Molecular Formula : C24H27N3O7

- Molecular Weight : 469.5 g/mol

- CAS Number : 136172-58-2

The biological activity of this compound primarily arises from its azido group, which is capable of participating in click chemistry reactions. This allows for the formation of stable triazole linkages, making it particularly useful in bioconjugation and labeling studies. The presence of phenylmethyl and acetate protecting groups aids in controlling the reactivity and solubility during various synthetic transformations.

1. Glycobiology

The compound is employed in studying carbohydrate-protein interactions and cell surface glycosylation. Its azido group can be incorporated into glycan structures, enabling researchers to investigate how carbohydrates influence biological processes.

2. Medicinal Chemistry

In medicinal applications, this compound serves as a precursor for glycosylated drugs and vaccines. The ability to modify its structure allows for the development of targeted therapies that exploit carbohydrate recognition mechanisms.

3. Toxicity Studies

Research indicates that while compounds with azido modifications can enhance metabolic labeling in cells, they may also exhibit cytotoxic effects at higher concentrations. For instance, studies have shown that prolonged exposure to similar azido sugars can lead to a loss of cellular activity due to toxicity .

Case Study 1: Metabolic Labeling

A study explored the incorporation of Ac42AzGlc (a related azido sugar) into cell-surface glycans. The treated cells were subjected to strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-biotin, demonstrating effective labeling of extracellular azides. However, toxicity was observed at higher concentrations, indicating a need for careful optimization in experimental designs .

Case Study 2: Selectivity and Toxicity

Another investigation assessed the selectivity of azido sugars in mammalian cells. While Ac42AzGlc showed robust labeling capabilities, it also demonstrated significant toxicity when cells were treated for extended periods. In contrast, a modified version with a hydroxyl group revealed no toxicity across tested concentrations . This highlights the importance of structural modifications in reducing adverse effects while maintaining biological activity.

Comparative Analysis

The following table summarizes key differences between this compound and similar compounds:

| Compound Name | Azido Group | Phenylmethyl Protecting Groups | Acetate Groups | Biological Activity |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Used in bioconjugation and drug synthesis |

| 2-Azido-2-deoxy-D-glucopyranose | Yes | No | No | More reactive; less stable |

| 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-glucopyranose | Yes | No | Yes | Increased solubility; less reactive |

Q & A

What synthetic strategies are recommended for preparing 2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate?

Basic Question

The synthesis typically involves sequential protection, azide introduction, and acetylation. Key steps include:

- Protection of hydroxyl groups : Use benzyl (Bn) groups for 3- and 4-OH positions via benzylation under basic conditions (e.g., NaH/BnBr in DMF) to prevent undesired side reactions during subsequent steps .

- Azide introduction at C2 : Replace the C2 hydroxyl with an azide group using NaN₃ and a triflate intermediate (e.g., Tf₂O/pyridine), ensuring stereochemical control .

- Selective acetylation at C1 and C6 : Acetic anhydride in pyridine selectively acetylates primary (C6) and anomeric (C1) hydroxyls due to their higher reactivity, leaving the Bn-protected positions intact .

Validation : Confirm regioselectivity via NMR (e.g., acetyl singlet at δ ~2.0 ppm) and mass spectrometry (e.g., [M+Na] peak) .

How can regioselective acetylation challenges be addressed in this compound?

Advanced Question

Regioselectivity at C1 and C6 is influenced by steric hindrance and reaction kinetics:

- Steric effects : Bulky Bn groups at C3/C4 reduce accessibility to secondary hydroxyls, favoring acetylation at less hindered C1/C6 .

- Catalyst optimization : DMAP (4-dimethylaminopyridine) accelerates acetylation of primary hydroxyls, enhancing C6 selectivity .

- Temperature control : Low temperatures (0–5°C) slow reaction kinetics, improving selectivity for C1 over secondary positions .

Troubleshooting : If undesired acetylation occurs, use mild deprotection (e.g., NH₃/MeOH for acetyl groups) and repeat the step with adjusted conditions .

What analytical methods are critical for characterizing this compound?

Basic Question

A multi-technique approach ensures structural fidelity:

- NMR spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated vs. observed [M+Na]) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

How does the compound’s stability impact experimental design?

Advanced Question

The azide group and acetate esters are sensitive to:

- Light and temperature : Azides decompose under UV light or prolonged heat. Store at –20°C in amber vials, and avoid freeze-thaw cycles .

- Solvent compatibility : Use anhydrous DMSO or DMF for stock solutions to prevent hydrolysis of acetates .

- Metal contamination : Trace Cu or Fe accelerates azide degradation. Use chelating agents (e.g., EDTA) in aqueous buffers .

Validation : Monitor stability via periodic HPLC and NMR over 72 hours .

How is this compound applied in click chemistry for bioconjugation?

Advanced Question

The azide enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

- Reaction setup : Combine with terminal alkynes (e.g., propargyl-modified biomolecules) in a 1:1.2 molar ratio, using CuSO₄/sodium ascorbate in t-BuOH/H₂O (1:1) .

- Kinetics : Reaction completes within 1–2 hours at 37°C, monitored by TLC (disappearance of azide spot) .

- Purification : Remove copper residues via size-exclusion chromatography or EDTA washes .

Applications : Used to label glycans on cell surfaces or conjugate fluorophores for imaging studies .

How should contradictory NMR data be resolved during structural analysis?

Advanced Question

Discrepancies between observed and expected NMR signals may arise from:

- Anomeric configuration : Compare coupling constants (β-configuration: ~160–165 Hz) to literature values .

- Stereochemical impurities : Use DEPT-135 or HSQC to distinguish between α/β anomers or regioisomers .

- X-ray crystallography : Resolve ambiguous NOEs by growing single crystals in ethyl acetate/hexane .

Case study : A downfield shift in C6 acetate (δ ~4.2 ppm) may indicate incomplete acetylation; repeat reaction with excess Ac₂O .

What strategies optimize glycosylation reactions using this compound?

Advanced Question

To synthesize glycosidic linkages:

- Activation of C1 acetate : Replace acetate with a leaving group (e.g., TMSOTf in CH₂Cl₂) to generate a reactive oxocarbenium ion .

- Donor-acceptor ratio : Use 1.5 equivalents of glycosyl donor to drive reaction completion .

- Protecting group compatibility : Ensure Bn groups remain intact under acidic conditions (e.g., use TfOH as a mild catalyst) .

Validation : Analyze glycosylation efficiency via MALDI-TOF MS or ion-mobility spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.